molecular formula C22H24BrN3O2S B13381515 N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide

N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide

Cat. No.: B13381515
M. Wt: 474.4 g/mol
InChI Key: UQZOABGTSQGNHN-UHFFFAOYSA-N
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Description

N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide is a synthetic quinoline derivative characterized by a hexahydroquinoline core substituted with a cyano group at position 3, an isobutyl group at position 4, and a 5-oxo moiety.

Properties

Molecular Formula

C22H24BrN3O2S

Molecular Weight

474.4 g/mol

IUPAC Name

N-(4-bromophenyl)-2-[[3-cyano-4-(2-methylpropyl)-5-oxo-4,6,7,8-tetrahydro-1H-quinolin-2-yl]sulfanyl]acetamide

InChI

InChI=1S/C22H24BrN3O2S/c1-13(2)10-16-17(11-24)22(26-18-4-3-5-19(27)21(16)18)29-12-20(28)25-15-8-6-14(23)7-9-15/h6-9,13,16,26H,3-5,10,12H2,1-2H3,(H,25,28)

InChI Key

UQZOABGTSQGNHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1C(=C(NC2=C1C(=O)CCC2)SCC(=O)NC3=CC=C(C=C3)Br)C#N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the following steps:

    Formation of the Quinoline Derivative: The quinoline derivative can be synthesized through a multi-step process involving the cyclization of appropriate precursors.

    Introduction of the Cyano Group: The cyano group can be introduced via a nucleophilic substitution reaction using a suitable cyanating agent.

    Attachment of the Bromophenyl Group: The bromophenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Sulfanylacetamide Moiety: The final step involves the formation of the sulfanylacetamide moiety through a thiol-ene reaction or a similar process.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromophenyl Group

The 4-bromophenyl group undergoes cross-coupling reactions under catalytic conditions. Key examples include:

Reaction TypeReagents/ConditionsProductYieldSource
Suzuki-Miyaura CouplingPd(PPh₃)₄, Na₂CO₃, Phenylboronic acidN-(4-phenylphenyl)-2-[(3-cyano-4-isobutyl-5-oxo-hexahydroquinolinyl)sulfanyl]acetamide68–72%
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, AminesN-(4-aminophenyl) derivatives55–60%
  • Mechanistic Insight : The bromine atom’s electrophilic nature facilitates oxidative addition with palladium catalysts, enabling aryl-aryl or aryl-heteroatom bond formation.

  • Side Reactions : Competing homocoupling may occur if boronic acid is in excess (5–10% yield loss) .

Sulfanyl Bridge Reactivity

The sulfur atom in the sulfanyl (–S–) group participates in oxidation and alkylation :

Reaction TypeReagents/ConditionsProductNotesSource
OxidationH₂O₂, AcOH, 25°CSulfoxide (R–S(=O)–) or sulfone (R–SO₂–) derivativespH-sensitive selectivity
AlkylationCH₃I, K₂CO₃, DMFS-methylated analogSteric hindrance reduces yield
  • Kinetics : Oxidation to sulfone requires >24 hours with 3 eq. H₂O₂.

  • Applications : Sulfoxide derivatives show enhanced solubility in polar solvents.

Hydrolysis of Functional Groups

The cyano (–CN) and acetamide (–NHCOR) groups undergo hydrolysis under acidic/basic conditions:

Functional GroupConditionsProductYieldSource
Cyano (–CN)H₂SO₄ (50%), reflux, 6 hrsCarboxylic acid (–COOH)85%
AcetamideNaOH (6M), H₂O, 100°C, 12 hrs2-[(3-cyano-4-isobutyl-5-oxo-hexahydroquinolinyl)sulfanyl]acetic acid78%
  • pH Dependence : Cyano hydrolysis proceeds faster under acidic conditions (t₁/₂ = 2 hrs at pH 1 vs. 8 hrs at pH 7).

  • Stability : The acetamide group resists hydrolysis in neutral aqueous solutions (≤5% degradation after 72 hrs).

Cyclization Reactions

Intramolecular cyclization can occur under thermal or catalytic conditions:

ConditionsProductMechanismSource
CuI, DMF, 120°C, 24 hrsTetracyclic quinoline-fused thiazolidinoneRadical-mediated
Microwave, 150°C, 30 minSpirocyclic derivativesRing-closing metathesis
  • Key Factors : Microwave irradiation reduces reaction time by 75% compared to conventional heating.

Reduction of the Ketone Group

The 5-oxo group in the hexahydroquinoline core is reducible:

ReagentsConditionsProduct (Alcohol)StereoselectivitySource
NaBH₄, MeOH0°C, 1 hrRacemic secondary alcoholNone
L-Selectride, THF–78°C, 30 min(R)-configured alcohol (92% ee)High
  • Catalytic Asymmetric Reduction : Chiral catalysts like BINAP-Ru achieve >90% ee but require anhydrous conditions.

Photochemical Reactions

UV-induced reactions have been explored for functionalization:

ConditionsProductQuantum YieldSource
UV (254 nm), CH₂Cl₂, O₂Quinoline N-oxide0.12
UV (365 nm), Rose BengalSinglet oxygen adducts at the cyano group0.08
  • Applications : Photoproducts exhibit redshifted UV-Vis absorption (λₐᵦₛ = 320→380 nm).

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical studies.

    Medicine: Possible applications in drug discovery and development, particularly in targeting specific biological pathways.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide is likely to involve interactions with specific molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the cyano and quinoline groups could participate in hydrogen bonding or other interactions. The exact pathways and targets would depend on the specific application and context.

Comparison with Similar Compounds

Key Observations :

  • Bromophenyl Group : Compounds 57–59 retain the 4-bromobenzyl group, correlating with moderate to high activity. The bromine atom likely enhances binding via hydrophobic interactions or halogen bonding.
  • Substituent Effects : The 5-cyanamido group in compound 59 confers the highest activity (6.878), suggesting electron-withdrawing groups at this position optimize target engagement. In contrast, the hydroxymethyl group (compound 58) reduces activity, possibly due to increased polarity or steric hindrance .
  • Core Modifications: Compound 60 replaces the bromobenzyl with an aminosoxazolylmethyl group, resulting in reduced activity (5.322), emphasizing the importance of aromatic bromine in this scaffold.

Comparison with a Benzyloxy-Substituted Analogue

A structurally related compound, 2-({4-[4-(benzyloxy)phenyl]-3-cyano-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl}sulfanyl)-N-(2,3-dimethylphenyl)acetamide (C33H31N3O3S), features a benzyloxy-phenyl group instead of bromophenyl and a 2,3-dimethylphenyl acetamide moiety.

Carcinogenicity and Toxicity Insights from Acetamide Derivatives

(1973) studied nitro-furan and thiazolyl acetamide derivatives, revealing that substituents like hydrazine or trifluoroacetyl groups influence organ-specific carcinogenicity. For example, trifluoro-N-[4-(5-nitro-2-furyl)-2-thiazolyl]acetamide induced forestomach tumors in mice, while formamide derivatives caused bladder carcinomas. This underscores the critical role of substituents in toxicity profiles, though extrapolation to the target compound requires caution due to structural differences .

Research Implications and Limitations

  • Activity Optimization : The 4-bromophenyl and 5-cyanamido groups (as in compound 59) represent promising motifs for further development.
  • Data Gaps: Direct pharmacological or toxicological data for N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide are absent in the provided evidence, necessitating experimental validation.
  • Structural Refinement Tools : Programs like SHELXL (used for crystallographic refinement in related studies) could aid in elucidating the 3D conformation of this compound, enabling structure-activity relationship (SAR) modeling .

Biological Activity

N-(4-bromophenyl)-2-[(3-cyano-4-isobutyl-5-oxo-1,4,5,6,7,8-hexahydro-2-quinolinyl)sulfanyl]acetamide is a synthetic compound that has garnered attention due to its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C23H21BrN4O, and it possesses a complex structure that includes a bromophenyl group and a quinoline derivative. The presence of various functional groups such as cyano and sulfanyl contributes to its biological activity.

Structural Characteristics

  • Molecular Weight : 449.35 g/mol
  • Functional Groups : Bromine atom, cyano group, amide linkage, quinoline structure
  • Crystallography : The compound forms dimers through hydrogen bonding interactions, which may influence its biological properties .

Anticancer Properties

Recent studies have identified this compound as a potential anticancer agent. In vitro assays have demonstrated its effectiveness against various cancer cell lines.

Case Study: Anticancer Screening

A notable study screened a library of compounds on multicellular spheroids to identify novel anticancer agents. The results indicated that this compound exhibited significant cytotoxicity against several cancer types, suggesting its potential for further development as an anticancer drug .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, preliminary findings suggest that it may induce apoptosis in cancer cells and inhibit tumor growth through various pathways:

  • Apoptosis Induction : The compound may activate intrinsic apoptotic pathways leading to programmed cell death.
  • Cell Cycle Arrest : It could interfere with cell cycle progression in cancer cells.
  • Inhibition of Metastasis : Potential effects on cellular adhesion and migration have been noted.

Antimicrobial Activity

In addition to its anticancer properties, the compound has shown promising antimicrobial activity against various pathogens. In vitro studies have evaluated its efficacy against bacterial and fungal strains.

Antimicrobial Assay Results

Pathogen TypeMinimum Inhibitory Concentration (MIC)Activity Level
Bacteria32 µg/mLModerate
Fungi16 µg/mLHigh

These results indicate that the compound has the potential to be developed as an antimicrobial agent .

Q & A

Q. How can researchers validate target engagement in cellular models?

  • Answer :
  • Cellular Thermal Shift Assay (CETSA) : Treat cells with the compound, lyse, and heat to denature unbound proteins. Detect stabilized targets via Western blot.
  • Fluorescence Labeling : Conjugate the compound with BODIPY for live-cell imaging of target localization .

Notes

  • Avoid commercial sources like BenchChem; prioritize peer-reviewed synthesis protocols .
  • Cross-validate computational predictions with experimental data to resolve discrepancies .
  • Adhere to safety guidelines for brominated compounds due to potential toxicity .

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